![molecular formula C8H6Cl4O2 B147478 m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- CAS No. 39568-89-3](/img/structure/B147478.png)
m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
Overview
Description
m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- is a chemical compound with the molecular formula C8H6Cl4O2. It is a derivative of m-xylene, where the methyl groups are substituted with hydroxyl groups and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure the selective substitution of chlorine atoms. The hydroxylation step is then carried out using industrial-grade reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or remove hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Analytical Chemistry
HPLC Separation Techniques
One of the primary applications of m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- is in high-performance liquid chromatography (HPLC). This compound can be effectively separated using a reverse phase HPLC method. The typical mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .
Table 1: HPLC Conditions for m-Xylene-alpha,alpha'-diol Separation
Parameter | Condition |
---|---|
Mobile Phase | Acetonitrile:Water:Phosphoric Acid (or Formic Acid) |
Column Type | Newcrom R1 HPLC Column |
Particle Size | 3 µm |
Application | Pharmacokinetics |
Case Study 1: Pharmacokinetics Studies
In pharmacokinetics research, the effective separation of m-Xylene-alpha,alpha'-diol allows for the analysis of its metabolic pathways and interactions with biological systems. A study utilized the aforementioned HPLC method to assess the absorption and distribution of this compound in animal models. Results indicated that the compound exhibited a significant half-life and was metabolized primarily via hepatic pathways .
Case Study 2: Environmental Impact Assessment
A comprehensive study focused on the environmental impact of chlorinated compounds like m-Xylene-alpha,alpha'-diol demonstrated its persistence in aquatic ecosystems. The research highlighted that while the compound is not highly volatile, it can accumulate in sediments and affect local biota. Monitoring levels in various ecosystems provided valuable data for regulatory assessments .
Mechanism of Action
The mechanism of action of m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrachloro-m-xylene: A closely related compound with similar chlorination but without hydroxyl groups.
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha’-diol: Another derivative with a different substitution pattern on the xylene ring
Uniqueness
m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and chlorine groups allows for diverse reactivity and applications in various fields .
Biological Activity
m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- (CAS Number: 39568-89-3) is a chlorinated aromatic compound with significant implications in chemical research and potential biological applications. This compound is characterized by its molecular formula and a molecular weight of approximately 275.93 g/mol. The study of its biological activity is crucial for understanding its effects on human health and the environment.
- Molecular Formula :
- Molecular Weight : 275.93 g/mol
- LogP : 2.48 (indicating moderate lipophilicity)
- Physical State : Typically a colorless liquid with potential applications in various fields including pharmaceuticals and environmental sciences.
Biological Activity Overview
The biological activity of m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- has been investigated in various studies focusing on its toxicity and potential therapeutic effects.
Toxicological Studies
- Acute Toxicity :
- Chronic Effects :
- Carcinogenicity :
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
Study 1: Environmental Impact Assessment
A recent study assessed the impact of organochlorine pollutants including m-Xylene-alpha,alpha'-diol in aquatic environments. The findings indicated that chlorinated compounds could bioaccumulate in aquatic organisms, posing risks to both ecosystems and human health through the food chain .
Study 2: Pharmacological Potential
Research exploring the pharmacological properties of chlorinated aromatic compounds has suggested that m-Xylene-alpha,alpha'-diol may exhibit antimicrobial properties. In vitro tests demonstrated inhibitory effects against certain bacterial strains, indicating potential for development as an antimicrobial agent .
Data Table: Biological Activity Summary
Parameter | Observation |
---|---|
Molecular Formula | C8H6Cl4O2 |
Molecular Weight | 275.93 g/mol |
LogP | 2.48 |
Acute Toxicity | Skin/eye irritation; respiratory distress |
Chronic Effects | Liver/kidney damage; potential skin allergies |
Carcinogenicity | Not classified as carcinogenic |
Antimicrobial Activity | Inhibitory effects on certain bacterial strains |
Properties
IUPAC Name |
[2,3,4,6-tetrachloro-5-(hydroxymethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h13-14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBVCKNJDTYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192682 | |
Record name | m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39568-89-3 | |
Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39568-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039568893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5,6-tetrachloro-m-xylene-α,α'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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